molecular formula C16H29NO4 B12111761 N-(tert-butoxycarbonyl)-alpha-((1S)-1-methyl-propyl)proline ethyl ester

N-(tert-butoxycarbonyl)-alpha-((1S)-1-methyl-propyl)proline ethyl ester

Cat. No.: B12111761
M. Wt: 299.41 g/mol
InChI Key: JMSLJJHINWEPMI-UHFFFAOYSA-N
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Description

Boc-Pro-OH , belongs to the family of protected amino acids . It plays a crucial role in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Boc (tert-butoxycarbonyl) group shields the amino functionality, allowing for controlled peptide bond formation.

Preparation Methods

a. Synthetic Routes: The synthesis of Boc-Pro-OH involves several steps:

    Boc Protection: tert-Butyl chloroformate (BOC-Cl) reacts with L-proline to form Boc-Pro-OH.

    Esterification: Ethanolamine is added to the Boc-protected proline to yield N-(tert-butoxycarbonyl)-alpha-((1S)-1-methyl-propyl)proline ethyl ester.

b. Reaction Conditions:
  • Boc Protection: The reaction typically occurs in anhydrous conditions using a base such as triethylamine (TEA).
  • Esterification: Ethanolamine reacts with Boc-Pro-OH in the presence of a suitable catalyst (e.g., DMAP) and solvent (e.g., dichloromethane).

c. Industrial Production: Boc-Pro-OH is produced on a larger scale using similar synthetic routes. Industrial processes optimize yield and purity.

Chemical Reactions Analysis

Boc-Pro-OH undergoes various reactions:

    Hydrolysis: Removal of the Boc group using acid or base.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

    Reductive Amination: Conversion to secondary amines.

    Amide Formation: Reaction with carboxylic acids to form amides.

Common reagents include acids (e.g., HCl, TFA), bases (e.g., NaOH), and coupling agents (e.g., DCC, HOBt). Major products include peptides and derivatives.

Scientific Research Applications

Boc-Pro-OH finds applications in:

    Peptide Synthesis: As a building block for custom peptides.

    Drug Development: In designing peptidomimetics and bioactive compounds.

    Protein Engineering: For site-specific modifications.

    Solid-Phase Peptide Synthesis: On resin-bound peptides.

Mechanism of Action

Boc-Pro-OH’s mechanism lies in its role as a protecting group. It shields the amino group during peptide bond formation, ensuring controlled synthesis.

Comparison with Similar Compounds

Boc-Pro-OH is unique due to its specific protection properties. Similar compounds include Boc-protected derivatives of other amino acids (e.g., Boc-Gly-OH, Boc-Leu-OH) . Boc-Pro-OH’s distinct features set it apart in peptide chemistry.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-butan-2-ylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C16H29NO4/c1-7-12(3)16(13(18)20-8-2)10-9-11-17(16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3

InChI Key

JMSLJJHINWEPMI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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